Cas no 1261875-30-2 (3-Hydroxy-5-(trifluoromethoxy)benzyl chloride)

3-Hydroxy-5-(trifluoromethoxy)benzyl chloride is a versatile organic compound. It exhibits high purity and is suitable for various synthetic applications. This compound is characterized by its trifluoromethoxy substituent, which enhances its reactivity and selectivity in chemical reactions. Its availability in high purity ensures consistent performance in organic synthesis, making it a valuable tool for researchers and chemists.
3-Hydroxy-5-(trifluoromethoxy)benzyl chloride structure
1261875-30-2 structure
商品名:3-Hydroxy-5-(trifluoromethoxy)benzyl chloride
CAS番号:1261875-30-2
MF:C8H6ClF3O2
メガワット:226.580252170563
CID:4981998

3-Hydroxy-5-(trifluoromethoxy)benzyl chloride 化学的及び物理的性質

名前と識別子

    • 3-Hydroxy-5-(trifluoromethoxy)benzyl chloride
    • インチ: 1S/C8H6ClF3O2/c9-4-5-1-6(13)3-7(2-5)14-8(10,11)12/h1-3,13H,4H2
    • InChIKey: MJFLWBOPWCCVQM-UHFFFAOYSA-N
    • ほほえんだ: ClCC1C=C(C=C(C=1)OC(F)(F)F)O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 186
  • トポロジー分子極性表面積: 29.5
  • 疎水性パラメータ計算基準値(XlogP): 3.1

3-Hydroxy-5-(trifluoromethoxy)benzyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013010420-1g
3-Hydroxy-5-(trifluoromethoxy)benzyl chloride
1261875-30-2 97%
1g
1,475.10 USD 2021-06-25

3-Hydroxy-5-(trifluoromethoxy)benzyl chloride 関連文献

3-Hydroxy-5-(trifluoromethoxy)benzyl chlorideに関する追加情報

Introduction to 3-Hydroxy-5-(trifluoromethoxy)benzyl chloride (CAS No: 1261875-30-2) and Its Emerging Applications in Chemical Biology

3-Hydroxy-5-(trifluoromethoxy)benzyl chloride, identified by the chemical abstracts service number 1261875-30-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, featuring a hydroxyl group at the 3-position and a trifluoromethoxy substituent at the 5-position of a benzyl chloride backbone, presents an intriguing scaffold for pharmaceutical and biochemical applications. The presence of both polar and fluorinated functional groups enhances its solubility, reactivity, and potential biological activity, making it a valuable intermediate in the synthesis of various bioactive molecules.

The trifluoromethoxy group is particularly noteworthy, as it introduces electron-withdrawing effects that can modulate the reactivity of adjacent functional groups. This feature is highly advantageous in medicinal chemistry, where precise control over molecular interactions is essential for designing drugs with optimal efficacy and minimal side effects. Additionally, the hydroxyl group provides a site for further derivatization, enabling the construction of more complex structures through esterification, etherification, or other transformations. These attributes make 3-Hydroxy-5-(trifluoromethoxy)benzyl chloride a versatile building block for the development of novel therapeutic agents.

In recent years, there has been growing interest in exploring the potential of fluorinated aromatic compounds in drug discovery. The introduction of fluorine atoms into organic molecules can significantly alter their pharmacokinetic properties, including metabolic stability, lipophilicity, and cell membrane permeability. For instance, studies have demonstrated that fluorinated analogs often exhibit improved binding affinity to biological targets compared to their non-fluorinated counterparts. The trifluoromethoxy group in 3-Hydroxy-5-(trifluoromethoxy)benzyl chloride is expected to contribute to such enhanced binding interactions, making it a promising candidate for developing high-affinity ligands.

Moreover, the hydroxyl group in this compound can serve as a crucial pharmacophore for interacting with biological receptors or enzymes. Hydroxyl-containing molecules are known to participate in hydrogen bonding interactions, which are critical for achieving high specificity in drug-receptor binding. This feature is particularly relevant in the design of enzyme inhibitors or receptor modulators, where precise spatial orientation and charge distribution are essential for optimal activity. The combination of these functional groups in 3-Hydroxy-5-(trifluoromethoxy)benzyl chloride thus positions it as a valuable tool for constructing molecules with tailored biological properties.

Recent advancements in synthetic chemistry have also highlighted the utility of this compound as a precursor for more complex scaffolds. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce additional aryl or heteroaryl groups at various positions on the benzene ring. Such modifications can further enhance the biological activity of derived compounds by expanding their interaction profiles with biological targets. Additionally, nucleophilic substitution reactions at the benzyl chloride moiety allow for the introduction of diverse functional groups, including amino acids, sugars, or other pharmacologically relevant moieties.

The pharmaceutical industry has shown particular interest in derivatives of 3-Hydroxy-5-(trifluoromethoxy)benzyl chloride due to their potential applications in treating various diseases. For instance, researchers have explored its use in developing kinase inhibitors, which are critical for targeting cancers and inflammatory diseases. The trifluoromethoxy group’s ability to modulate electronic properties makes it an effective tool for fine-tuning binding affinities to kinase active sites. Furthermore, the hydroxyl group provides a handle for further derivatization into more complex structures that can interact with specific amino acid residues within the kinase domain.

In addition to its role in anticancer drug development, 3-Hydroxy-5-(trifluoromethoxy)benzyl chloride has been investigated as a component in antimicrobial agents. The unique combination of functional groups in this compound allows it to disrupt bacterial cell membranes or interfere with essential metabolic pathways. Preliminary studies have shown promising results in using derivatives of this compound to combat multidrug-resistant bacteria, highlighting its potential as an alternative therapeutic strategy.

The synthesis of 3-Hydroxy-5-(trifluoromethoxy)benzyl chloride itself presents an interesting challenge due to its complex structure. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yields and purity. However, recent innovations in catalytic methods have made it possible to streamline these processes while maintaining high efficiency. For example, transition-metal-catalyzed reactions have been employed to achieve selective functionalization at specific positions on the benzene ring without affecting other sensitive functional groups.

The growing demand for this compound underscores its importance as a building block in modern drug discovery. As research continues to uncover new applications for fluorinated aromatic compounds like 3-Hydroxy-5-(trifluoromethoxy)benzyl chloride, its significance is likely to increase further. Pharmaceutical companies and academic institutions alike are investing resources into developing innovative synthetic strategies that will make this compound more accessible while maintaining high standards of quality and consistency.

In conclusion,3-Hydroxy-5-(trifluoromethoxy)benzyl chloride (CAS No: 1261875-30-2) represents a fascinating molecule with broad applications in chemical biology and pharmaceutical research. Its unique structural features—particularly the combination of a hydroxyl group and a trifluoromethoxy substituent—make it an excellent candidate for designing novel bioactive molecules with enhanced efficacy and selectivity. As our understanding of fluorinated compounds continues to evolve,3-Hydroxy-5-(trifluoromethoxy)benzyl chloride is poised to play an increasingly important role in addressing some of today’s most pressing medical challenges.

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